4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves several steps. One common method includes the reaction of 1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazine with 2-methoxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves its interaction with specific molecular targets. It inhibits the YAP/TAZ-TEAD interaction, which plays a crucial role in regulating gene expression and cellular proliferation. By disrupting this interaction, the compound can potentially inhibit the growth of cancer cells and induce apoptosis .
Comparison with Similar Compounds
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Known for its antimicrobial properties.
4-{[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}benzoic acid: Used in various chemical reactions and as a building block in organic synthesis.
2,1-Benzothiazine 2,2-Dioxides: Evaluated for their pharmacological activities, including KATP channel activation.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in targeting the YAP/TAZ-TEAD interaction .
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H15N3O4S/c1-19(17-10-11-7-8-13(20)14(9-11)23-2)16-12-5-3-4-6-15(12)24(21,22)18-16/h3-10,20H,1-2H3/b17-10- |
InChI Key |
FAIUSERPLQCZGR-YVLHZVERSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C\C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.